1,3-Dichloro-5-(sulfinylamino)benzene
Description
Contextualization within Organosulfur Chemistry and Aromatic Systems
Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. researchgate.netnih.gov They are integral to essential amino acids like cysteine and methionine and are found in widely used pharmaceuticals such as penicillin and sulfa drugs. researchgate.net The reactivity of organosulfur compounds can vary significantly depending on the oxidation state of the sulfur atom and its surrounding chemical environment. chemicalbook.com
1,3-Dichloro-5-(sulfinylamino)benzene is situated within the class of aromatic organosulfur compounds. The benzene (B151609) ring, substituted with two chlorine atoms in a meta arrangement, forms the aromatic core of the molecule. The chlorine atoms are electron-withdrawing groups, which influence the electron density of the aromatic ring. This, in turn, can affect the reactivity of the attached sulfinylamine group. The sulfonyl group (–SO2–), closely related to the sulfinylamino group, is known to be strongly electron-withdrawing, which can impact the physical and chemical properties of the molecule, including its reactivity and intermolecular interactions. sigmaaldrich.com
The sulfinylamine functional group (–N=S=O) itself is a unique moiety. These compounds are considered mono-aza analogues of sulfur dioxide. nih.gov The geometry of sulfinylamines is typically planar around the C–N=S=O core. nist.gov The presence of this functional group on a dichlorinated benzene ring suggests a compound with distinct electronic properties, meriting further study.
Significance of the Sulfinylamine Functional Group in Advanced Organic Transformations
The sulfinylamine functional group has been recognized for its utility in a variety of advanced organic transformations for over a century. nih.gov While their use has seen periods of greater and lesser focus, recent research has brought renewed attention to their potential. nih.gov
Sulfinylamines are valuable precursors for the synthesis of other important sulfur-containing functional groups. For instance, they are key starting materials for producing sulfinamides, which in turn are intermediates for creating sulfoximines and sulfonimidamides. nih.govnih.gov These latter groups are of increasing interest in medicinal chemistry. nih.gov A common method for the preparation of sulfinylamines involves the reaction of a primary amine with thionyl chloride (SOCl₂). nist.gov
Furthermore, sulfinylamines can participate in cycloaddition reactions, acting as dienophiles. nist.gov Research on compounds analogous to this compound, such as N-sulfinyl-3-(trifluoromethyl)aniline, has shown their ability to undergo Diels-Alder reactions with dienes like norbornenes to form complex heterocyclic structures. nih.gov This reactivity highlights the potential of sulfinylamines in the construction of intricate molecular architectures. Recent studies have also explored their use in radical-mediated reactions, further expanding their synthetic utility. nih.govnih.gov
Overview of Current Research Landscape and Scholarly Gaps for this compound
A review of the current scientific literature reveals that this compound is not a widely studied compound. While it is commercially available, indicating its use in some, likely specialized, synthetic applications, there is a scarcity of published research detailing its specific properties, reactivity, or applications. nist.gov
The precursor to this compound, 3,5-dichloroaniline (B42879), is a known metabolite of certain pesticides and has been studied for its toxicity. mdpi.com However, this toxicological focus on the parent aniline (B41778) does not provide significant insight into the chemical reactivity of the derivative sulfinylamine.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21250-21-5 | nist.gov |
| Molecular Formula | C₆H₃Cl₂NOS | nist.gov |
| Molecular Weight | 208.07 g/mol | nist.gov |
| IUPAC Name | ((3,5-dichlorophenyl)imino)-lambda4-sulfanone | nist.gov |
| Physical Description | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Spectral Data (NMR, IR, MS) | Data not publicly available |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUHDOFEDDFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175503 | |
| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21250-21-5 | |
| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021250215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dichloro 5 Sulfinylamino Benzene and Analogues
Direct Synthetic Routes to N-Sulfinyl Aryl Amines
The most straightforward approach to synthesizing N-sulfinyl aryl amines, including the title compound, involves the direct reaction of a corresponding primary aryl amine with a sulfinylating agent.
Condensation Reactions with Thionyl Chloride and Primary Amines
The formation of N-sulfinylamine derivatives (R-N=S=O) from the reaction of primary amines with thionyl chloride (SOCl₂) is a well-established method. wikipedia.org This reaction proceeds via a condensation mechanism where the primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride. A subsequent elimination of two molecules of hydrogen chloride (HCl) yields the N-sulfinylamine product.
For the specific synthesis of 1,3-dichloro-5-(sulfinylamino)benzene, the precursor 3,5-dichloroaniline (B42879) is treated with thionyl chloride. The reaction is typically performed in an inert solvent, and a base may be used to scavenge the HCl produced.
Reaction Scheme:
This method is efficient for producing various N-sulfinylanilines. wikipedia.org The reactivity of the primary amine is a key factor, and the presence of electron-withdrawing groups, such as chlorine atoms on the aromatic ring, can influence the reaction rate.
Strategies for Ortho-, Meta-, Para-Substituted Dichloroanilines
The availability of appropriately substituted dichloroaniline precursors is crucial for the synthesis of N-sulfinyl aniline (B41778) analogues. The synthesis of 3,5-dichloroaniline, the direct precursor to the title compound, requires a multi-step process, as direct chlorination of aniline is difficult to control and direct di-chlorination of benzene (B151609) does not yield the 1,3-isomer in high yield.
A common strategy to synthesize meta-substituted anilines involves nitration followed by reduction. For instance, the synthesis of 1,3-dichlorobenzene (B1664543) can be achieved from benzene through nitration, further nitration to 1,3-dinitrobenzene, reduction of the nitro groups to amino groups, and subsequent Sandmeyer reactions to replace the amino groups with chlorine. youtube.com
A plausible route to 3,5-dichloroaniline is outlined below:
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | Nitrobenzene | Conc. HNO₃, Conc. H₂SO₄, heat | 1,3-Dinitrobenzene | Introduction of a second nitro group at the meta position. |
| 2 | 1,3-Dinitrobenzene | Fe/HCl or H₂, Pd/C | 1,3-Phenylenediamine | Reduction of both nitro groups to primary amines. |
| 3 | 1,3-Phenylenediamine | NaNO₂, HCl; then CuCl/HCl | 3-Chloroaniline | Diazotization of one amino group followed by Sandmeyer reaction. |
| 4 | 3-Chloroaniline | Ac₂O | 3-Chloroacetanilide | Protection of the remaining amino group. |
| 5 | 3-Chloroacetanilide | Cl₂/FeCl₃ or other chlorinating agent | 3,5-Dichloroacetanilide | Directed chlorination to the ortho/para positions of the activating acetamido group. |
| 6 | 3,5-Dichloroacetanilide | Acid or base hydrolysis | 3,5-Dichloroaniline | Deprotection of the amino group. |
This table outlines a potential multi-step synthesis for the key precursor, 3,5-dichloroaniline.
Functionalization of Dichlorinated Benzene Cores
An alternative to the direct sulfinylation of anilines is the construction of the C-N bond on a pre-existing dichlorinated benzene ring. This can be achieved through several canonical organic reactions.
Electrophilic Aromatic Substitution (EAS) Pathways for Aryl Halides
For a 1,3-dichlorobenzene core, the directing effects of the two chlorine atoms are additive.
The C4 and C6 positions are ortho to one chlorine and para to the other, making them the most activated sites for substitution.
The C2 position is ortho to both chlorine atoms.
The C5 position is meta to both chlorines and is the most deactivated position.
Therefore, EAS reactions like nitration or halogenation on 1,3-dichlorobenzene will primarily yield 1,3-dichloro-4-substituted products. Subsequent reduction of a nitro group introduced via EAS provides a pathway to a substituted dichloroaniline.
| EAS Reaction | Reagents | Electrophile | Expected Major Product(s) on 1,3-Dichlorobenzene |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1,3-Dichloro-4-nitrobenzene |
| Halogenation | Cl₂ or Br₂, FeX₃ | X⁺ | 1,2,4-Trichlorobenzene or 1-Bromo-2,4-dichlorobenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2,4-Dichloroacetophenone |
This table demonstrates the outcomes of typical EAS reactions on a 1,3-dichlorobenzene substrate.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzenes
Nucleophilic aromatic substitution (SNAr) offers a method to introduce a nitrogen-containing group by displacing a halide from the aromatic ring. youtube.com This reaction is generally feasible only when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
Dichlorobenzenes themselves are not sufficiently activated to undergo SNAr with typical nitrogen nucleophiles under mild conditions. However, if additional EWGs are present, the reaction can proceed. For example, studies on methyl 2,4-dichloro-3,5-dinitrobenzoate show that a chlorine atom can be displaced by an amine nucleophile. researchgate.net The reaction is facilitated by the two nitro groups that stabilize the intermediate.
The general requirements for a successful SNAr reaction are:
A good leaving group on the aromatic ring (the halide).
Strong electron-withdrawing groups ortho and/or para to the leaving group.
A strong nucleophile (e.g., an amine, alkoxide).
Without strong activating groups, forcing conditions such as high temperatures and pressures are required, which can lead to a mixture of products and may proceed through alternative mechanisms like an elimination-addition (benzyne) pathway. libretexts.org
Metal-Catalyzed C-N Bond Formation Methodologies
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for forming C-N bonds, providing a versatile alternative to classical methods. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that couples aryl halides with primary or secondary amines. nih.gov
This methodology can be applied to dichlorinated benzenes to form the corresponding dichloroanilines. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. It is highly valued for its broad substrate scope and functional group tolerance. nih.gov
General Buchwald-Hartwig Amination Scheme:
The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific substrates being coupled.
| Component | Examples | Role in Catalytic Cycle |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination steps. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the regeneration of the catalyst. |
| Solvent | Toluene, Dioxane | Provides the reaction medium. |
This table summarizes the key components used in a typical Buchwald-Hartwig amination reaction for C-N bond formation.
Development of Advanced Sulfinylamine Reagents in Synthesis
The synthesis of sulfinylamines, such as this compound, and their subsequent conversion to higher oxidation-state sulfur compounds has been significantly advanced by the creation of new, stable, and highly reactive sulfinylamine reagents. Traditional methods often relied on unstable precursors or harsh reaction conditions. chemistryviews.orgresearchgate.netnih.gov Modern reagents have been designed to be more stable and versatile, allowing for modular and efficient synthetic strategies. nih.govnih.gov
Utility of N-Silyl Sulfinylamine Reagents (e.g., TIPS-NSO)
N-(triisopropylsilyl)sulfinylamine (TIPS-NSO) has emerged as a superior reagent for the synthesis of primary sulfinamides. nih.govnih.gov While other N-silyl sulfinylamines, like the N-triphenylsilyl derivative, were prone to hydrolysis and challenging to store, TIPS-NSO offers a balance of stability and reactivity. nih.govacs.org It can be prepared on a multigram scale in high yield from triisopropylsilyl chloride and ammonia (B1221849) and is stable for at least a month under refrigeration. nih.gov
The primary utility of TIPS-NSO lies in its reaction with a wide array of organometallic nucleophiles, including Grignard, organolithium, and organozinc reagents. nih.govacs.orgorganic-chemistry.org This reaction proceeds smoothly to form an intermediate N-silylsulfinamide, which is conveniently desilylated in situ using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the desired primary sulfinamide. nih.gov This two-step, one-pot process is highly efficient for producing (hetero)aryl, alkenyl, and alkyl primary sulfinamides. nih.govorganic-chemistry.org
The reaction is notable for its broad scope and mild conditions. It tolerates various functional groups and can be applied to complex molecular scaffolds. nih.govacs.org For instance, aryl organometallics with diverse steric and electronic properties are readily converted to their corresponding primary sulfinamides in excellent yields. nih.govacs.org This modular approach allows for the rapid generation of diverse sulfinamide libraries, which are valuable precursors for synthesizing sulfonimidamides—a crucial class of compounds in drug discovery. chemistryviews.orgnih.gov
Table 1: Synthesis of Primary Sulfinamides using TIPS-NSO with Various Organometallic Reagents nih.govacs.org
| Entry | Organometallic Reagent (R-[M]) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Phenylsulfinamide | 95 |
| 2 | 2-Methylphenylmagnesium bromide | 2-Methylphenylsulfinamide | 88 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenylsulfinamide | 96 |
| 4 | 4-Fluorophenylmagnesium bromide | 4-Fluorophenylsulfinamide | 94 |
| 5 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)phenylsulfinamide | 95 |
| 6 | 2-Thienyllithium | Thiophen-2-ylsulfinamide | 80 |
Reaction conditions: TIPS-NSO (1.0 equiv), R-[M] (1.2 equiv), THF, 0 °C, 5 min; then TBAF (2.0 equiv), 0 °C to rt, 10 min. Isolated yields. nih.govacs.org
Applications of Novel N-Sulfinyl Hydroxylamine Derivatives (e.g., t-BuONSO)
Another significant advancement is the development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). chemistryviews.orgnih.gov This reagent provides a direct and convenient one-step pathway to primary sulfonamides from organometallic reagents, a class of compounds with a long history in drug development. nih.govnih.gov Traditional syntheses of primary sulfonamides often involve harsh reagents like sulfonyl chlorides and ammonia or potentially explosive materials. chemistryviews.orgacs.org
The t-BuONSO reagent is a stable, colorless liquid that can be synthesized on a large scale from commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine. chemistryviews.orgnih.gov Its reaction with (hetero)aryl and alkyl Grignard or organolithium reagents at low temperatures (−78 °C) affords primary sulfonamides in good to excellent yields. chemistryviews.orgorganic-chemistry.org This method circumvents the need for thiol-based starting materials, which are often malodorous and prone to oxidation. acs.org
The proposed mechanism involves the initial addition of the organometallic reagent to t-BuONSO to form a sulfinamide intermediate. nih.govorganic-chemistry.org This intermediate is believed to rearrange to a sulfonimidate ester anion, which upon aqueous workup, yields the final primary sulfonamide product. nih.govorganic-chemistry.org The process demonstrates good functional group tolerance, accommodating sensitive groups like tertiary amines. acs.org
Table 2: Direct Synthesis of Primary Sulfonamides using t-BuONSO acs.org
| Entry | Organometallic Reagent (R-[M]) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 75 |
| 2 | 4-Methylphenylmagnesium bromide | 4-Methylbenzenesulfonamide | 85 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 91 |
| 4 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 88 |
| 5 | 3-Chlorophenylmagnesium bromide | 3-Chlorobenzenesulfonamide | 78 |
| 6 | 2-(N,N-dimethylamino)phenyllithium | 2-(N,N-dimethylamino)benzenesulfonamide | 86 |
Reaction conditions typically involve the addition of the organometallic reagent to t-BuONSO in THF at -78 °C. acs.org
The development of these advanced sulfinylamine reagents represents a paradigm shift in the synthesis of sulfur-containing compounds, offering more convergent, efficient, and versatile routes to molecules of high interest in pharmaceutical and materials science. nih.govnih.gov
Reaction Mechanisms and Reactivity Profiles of 1,3 Dichloro 5 Sulfinylamino Benzene
Reactivity of the Dichlorinated Aromatic Ring System
The sulfinylamino (-N=S=O) group, along with the two chlorine atoms, plays a crucial role in modulating the reactivity of the benzene (B151609) ring. The electronic character of these substituents determines the electron density of the aromatic system.
Sulfinylamino (-NSO) Group : The sulfinylamino group is generally considered an electron-withdrawing and deactivating group. This is attributed to the inductive effects of the electronegative nitrogen and oxygen atoms pulling electron density away from the ring. While the sulfur atom possesses a lone pair, its ability to participate in resonance donation is complex and often less significant than the strong inductive withdrawal. stackexchange.com
The combined effect of two chlorine atoms and the sulfinylamino group makes the aromatic ring in 1,3-dichloro-5-(sulfinylamino)benzene highly electron-poor, which deactivates it towards electrophilic substitution but activates it for nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com
The positions at which an incoming electrophile will attack the aromatic ring are determined by the directing effects of the existing substituents. masterorganicchemistry.com
Directing Effects of Chlorine : Halogens are well-established as ortho, para-directors, despite being deactivating. masterorganicchemistry.comlibretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.
Directing Effects of the Sulfinylamino Group : Electron-withdrawing groups that deactivate the ring are typically meta-directors. masterorganicchemistry.comyoutube.com The -NSO group is expected to direct incoming electrophiles to the meta position.
In this compound, the three available positions for substitution are C2, C4, and C6.
Attack at C4 and C6 is ortho to one chlorine and para to the other.
Attack at C2 is ortho to the sulfinylamino group and flanked by the two chlorine atoms.
Due to the strong deactivation of the ring by three electron-withdrawing groups, electrophilic aromatic substitution on this substrate is generally unfavorable. If forced to react, the reaction would be slow and require harsh conditions. The directing groups have conflicting influences; however, the positions ortho and para to the chlorine atoms (C4, C6) are deactivated to a lesser extent than the position ortho to the strongly deactivating sulfinylamino group. msu.edu Therefore, substitution, if it occurs, would be predicted to show a preference for the C4 and C6 positions.
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Substituent | Classification | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -N=S=O | Deactivating | Meta |
The electron-deficient nature of the this compound ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the intermediate, and a good leaving group, such as a halide. libretexts.org
The accepted mechanism for SNAr reactions proceeds via two main steps:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing one of the chlorine leaving groups. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing substituents.
Loss of Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product. masterorganicchemistry.com
Given the two equivalent chlorine atoms at the C1 and C3 positions, a strong nucleophile can displace one of them. The rate of this reaction is enhanced by the presence of the three deactivating groups that stabilize the anionic Meisenheimer complex. youtube.com
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | NaOH | 3-Chloro-5-(sulfinylamino)phenol |
| Alkoxide | NaOCH₃ | 1-Chloro-3-methoxy-5-(sulfinylamino)benzene |
| Amide | NaNH₂ | 3-Chloro-5-(sulfinylamino)aniline |
| Thiolate | NaSPh | 3-Chloro-5-(sulfinylamino)phenyl phenyl sulfide |
Aryl sulfinamides and aryl halides can participate in radical reactions, opening pathways to novel molecular structures. researchgate.net These transformations often involve the generation of a radical species, which can then undergo further reactions.
One relevant pathway involves the generation of an N-centered sulfinamidyl radical. researchgate.netresearchgate.net Under photoredox catalysis conditions, for instance with an iridium photocatalyst and blue LED light, aryl sulfinamides can undergo a deprotonation followed by an electron transfer to form a sulfinamidyl radical. researchgate.net This N-centered radical is a key intermediate that can engage in various transformations.
A significant reaction cascade initiated by such radicals is the Truce–Smiles rearrangement. springernature.com In this process, the initially formed N-centered radical can add to an alkene. This is followed by a 1,5-aryl migration, where the dichlorinated aromatic ring migrates, leading to the formation of new carbon-carbon and carbon-sulfur bonds. researchgate.net This strategy provides a method for the synthesis of complex arylethylamine structures. springernature.com The presence of the halogen atoms on the aromatic ring can influence the electronic properties of the migrating group and the stability of the radical intermediates.
Structural Elucidation and Conformational Analysis of 1,3 Dichloro 5 Sulfinylamino Benzene
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the molecular structure of 1,3-dichloro-5-(sulfinylamino)benzene and probing the unique electronic nature of the sulfinylamino (-N=S=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for establishing the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, the aromatic region would be expected to show a distinct pattern for the three protons on the benzene (B151609) ring. The proton at the C2 position, situated between the two chlorine atoms, would likely appear as a triplet due to coupling with the two equivalent protons at the C4 and C6 positions. These two equivalent protons would, in turn, appear as a doublet. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the sulfinylamino group.
The ¹³C NMR spectrum provides insight into the carbon environments. Six distinct signals would be anticipated for the six aromatic carbons, confirming the substitution pattern. The carbon atoms bonded to the chlorine atoms (C1 and C3) and the nitrogen atom of the sulfinylamino group (C5) would be significantly shifted downfield. The chemical shifts of C2, C4, and C6 would also be characteristic of their respective electronic environments.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Table 1: Predicted NMR Spectral Data for this compound (Note: These are predicted values and require experimental verification.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | δ 7.4-7.6 | t | H-2 |
| ¹H | δ 7.2-7.4 | d | H-4, H-6 |
| ¹³C | δ 140-145 | s | C-5 (C-N=S=O) |
| ¹³C | δ 134-138 | s | C-1, C-3 (C-Cl) |
| ¹³C | δ 125-130 | s | C-2 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies of N=S=O and Ring Modes
Vibrational spectroscopy probes the characteristic stretching and bending frequencies of the bonds within the molecule.
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present. The sulfinylamino group (-N=S=O) is of particular interest, exhibiting strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the N=S=O moiety typically appear in the regions of 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹, respectively. The precise frequencies of these bands are sensitive to the electronic effects of the dichlorinated aromatic ring.
Additionally, the spectra would show characteristic peaks corresponding to the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations, which are typically found in the lower frequency "fingerprint" region.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and require experimental verification.)
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N=S=O Asymmetric Stretch | FT-IR, Raman | 1200 - 1300 |
| N=S=O Symmetric Stretch | FT-IR, Raman | 1050 - 1150 |
| Aromatic C-H Stretch | FT-IR, Raman | 3050 - 3150 |
| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 |
Mass Spectrometry for Molecular Integrity and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. When coupled with Gas Chromatography (GC-MS), it also confirms the purity of the sample.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of this compound (C₆H₃Cl₂NOS). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with intensity ratios of approximately 9:6:1, confirming the presence of two chlorine atoms.
Common fragmentation pathways would likely involve the loss of the sulfinylamino group or parts of it, such as the loss of SO or NSO radicals. Cleavage of the C-N bond would lead to a fragment ion corresponding to the 3,5-dichlorophenyl cation.
X-ray Crystallographic Investigations
Single-crystal X-ray diffraction provides the most definitive and precise structural information, detailing the exact spatial arrangement of atoms in the solid state.
Solid-State Molecular Geometry and Bond Lengths/Angles
X-ray crystallography would allow for the precise measurement of all bond lengths and angles within the molecule. The C-C bond lengths within the benzene ring would be expected to be intermediate between typical single and double bonds, though with some variation due to the electronic influence of the substituents. The C-Cl bond lengths and the C-N bond length would be determined with high precision.
Of particular interest are the geometric parameters of the sulfinylamino group. The N=S and S=O bond lengths, as well as the N-S-O bond angle, are critical for understanding the bonding within this functional group. These parameters can be compared to those of other N-sulfinylamine compounds to assess the electronic impact of the 3,5-dichlorophenyl substituent.
Table 3: Key Bond Lengths and Angles from Hypothetical X-ray Data (Note: These values are illustrative and based on typical data for related structures.)
| Parameter | Value |
|---|---|
| C-C (aromatic) | ~1.39 Å |
| C-Cl | ~1.74 Å |
| C-N | ~1.45 Å |
| N=S | ~1.52 Å |
| S=O | ~1.48 Å |
| C-C-C (ring angle) | ~120° |
| Cl-C-C (ring angle) | ~120° |
Elucidation of Sulfinylamino Group Conformation (Syn vs. Anti Isomerism)
A key structural feature of N-sulfinylamines is the potential for isomerism around the C-N bond and the N=S double bond. The sulfinylamino group can adopt different conformations relative to the aromatic ring. X-ray crystallography can unambiguously determine the preferred conformation in the solid state.
Specifically, the orientation of the S=O bond with respect to the N=S bond can lead to syn and anti isomers (also referred to as Z and E isomers, respectively). The crystallographic data would reveal the dihedral angle between the plane of the aromatic ring and the plane defined by the C-N=S atoms, as well as the specific arrangement of the oxygen atom, thus confirming whether the compound exists as the syn or anti isomer in the crystal lattice. This conformational preference is governed by a balance of steric and electronic factors.
Analysis of Torsional Angles and Steric Contributions within the Molecular Framework
The central structural unit is the 1,3,5-trisubstituted benzene ring. The geometry of the benzene ring itself is expected to be largely planar, although minor deviations can occur due to the electronic push-and-pull of the substituents. The key torsional angles to consider are those involving the sulfinylamino (-NSO) group relative to the plane of the benzene ring.
The C-N-S-O linkage introduces rotational freedom. The orientation of the sulfinylamino group will be a compromise between maximizing orbital overlap (conjugation) with the aromatic π-system and minimizing steric repulsion with the adjacent chlorine atoms. The bulky nature of the chlorine atoms at the meta positions (C3 and C5) relative to the sulfinylamino group at C1 will sterically influence the rotational position of the -NSO group. It is anticipated that the molecule will adopt a conformation that minimizes the steric clashes between the oxygen or the lone pair on the sulfur atom of the sulfinylamino group and the chlorine atoms.
The steric contributions of the chlorine atoms are significant. Their van der Waals radii will create a "steric wall" that restricts the free rotation of the sulfinylamino group. This steric hindrance is a critical factor in determining the lowest energy conformation of the molecule.
Computational Chemistry and Theoretical Studies of 1,3 Dichloro 5 Sulfinylamino Benzene
Quantum Chemical Approaches to Electronic Structure
The electronic structure of 1,3-dichloro-5-(sulfinylamino)benzene is a key determinant of its physical and chemical properties. Computational chemists employ a variety of methods to model this structure with increasing levels of accuracy.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics
For substituted N-sulfinylanilines, which are structurally analogous to this compound, DFT calculations have been pivotal. Studies on compounds like p-trifluoromethylsulfinylaniline consistently show that the N-sulfinylamino (–NSO) group is coplanar with the benzene (B151609) ring. colostate.edu This planarity suggests a degree of electronic conjugation between the NSO group and the aromatic system.
The B3LYP functional is a popular choice, often paired with basis sets such as 6-311+G(d,p) or the correlation-consistent series (e.g., cc-pVTZ), to achieve reliable results. colostate.edu These calculations are not only used to determine the ground-state geometry but also to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model. colostate.edunih.gov Furthermore, Natural Bond Orbital (NBO) analysis is often performed on the optimized geometry to investigate orbital interactions, charge distribution, and the nature of the chemical bonds, providing insights into the molecule's stability. researchgate.net For instance, NBO analysis can rationalize the observed conformational preferences by identifying key hyperconjugative interactions. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted N-Sulfinylaniline (Analogous to this compound) This table is based on typical findings for arylsulfinylamines as specific data for the title compound is not available in the cited literature.
| Parameter | Typical Calculated Value (B3LYP/6-311+G(d,p)) | Comment |
|---|---|---|
| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond, suggesting some double bond character. |
| N=S Bond Length | ~1.51 Å | Consistent with a nitrogen-sulfur double bond. |
| S=O Bond Length | ~1.47 Å | Typical for a sulfur-oxygen double bond. |
| C-N-S-O Dihedral Angle | ~0° (syn-conformer) | Indicates a planar arrangement of the NSO group relative to the C-N bond. |
| C-Cl Bond Length | ~1.74 Å | Standard length for a chlorine atom attached to an aromatic ring. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, are employed for higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are used to obtain more precise electronic energies and properties.
For related N-sulfinylamines, MP2 calculations have been used alongside DFT to confirm energetic rankings of different conformers. researchgate.net For example, in p-trifluoromethylsulfinylaniline, both B3LYP and MP2 methods agree that the syn conformer (where the S=O bond is on the same side as the C-N bond) is significantly lower in energy than the anti conformer. researchgate.net High-accuracy ab initio methods are particularly important when studying subtle electronic effects or when DFT methods are known to have limitations. They serve as a benchmark for validating the results obtained from more computationally efficient DFT functionals.
Reactivity and Mechanistic Pathway Simulations
Understanding how this compound behaves in chemical reactions is a primary goal of theoretical studies. Computational simulations can map out entire reaction pathways, identify key intermediates, and calculate the energy barriers that govern reaction rates.
Potential Energy Surface (PES) Scans for Conformational Preferences
The N-sulfinylamino group can, in principle, rotate around the C–N bond. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of the molecule as a function of one or more geometric parameters, such as a dihedral angle.
For arylsulfinylamines, a PES scan of the rotation around the C–N bond typically reveals two main conformers: syn and anti. researchgate.net Computational studies on various substituted N-sulfinylanilines have consistently identified the syn conformer as the global minimum on the potential energy surface, indicating it is the more stable and predominant form. researchgate.net The energy barrier to rotation can also be determined from the PES scan, providing information on the flexibility of the molecule and the likelihood of conformational changes at a given temperature. These scans confirm that there is a significant energy penalty for conformations where the planar NSO group is twisted out of conjugation with the aromatic ring.
Transition State Characterization in Key Reactions
N-sulfinylanilines are known to participate in various reactions, including cycloadditions. nih.gov Identifying the transition state (TS)—the highest energy point along the lowest energy reaction path—is crucial for understanding the reaction mechanism and predicting its rate.
Computational chemists use specialized algorithms to locate and characterize transition states. A key feature of a true transition state is that it is a first-order saddle point on the PES, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For example, in the cycloaddition reactions that N-sulfinylanilines undergo, DFT calculations can be used to model the approach of the reactants, locate the transition state for the bond-forming steps, and calculate the activation energy. Computational studies on the N-N coupling reaction between N-sulfinylanilines and N-arylhydroxylamines have proposed a retro-[2π+2σ] cycloaddition mechanism, where the transition state was computationally characterized to support the proposed pathway. researchgate.net
Table 2: Illustrative Energetics for a Hypothetical Reaction of this compound This table presents a conceptual data set to illustrate the outputs of transition state calculations.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Feature |
|---|---|---|---|
| Reactants | 0.0 | 0 | Energy reference |
| Transition State (TS) | +25.5 | 1 | Energy barrier to reaction |
| Intermediate | -5.2 | 0 | Metastable species along the pathway |
| Products | -15.0 | 0 | Overall reaction energy (exothermic) |
Solvent Effects on Molecular Properties and Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction outcomes. Computational models can account for these effects using various approaches, most commonly the Polarizable Continuum Model (PCM).
In PCM, the solvent is treated as a continuous medium with a characteristic dielectric constant. This model can be applied to study how the polarity of the solvent affects the conformational equilibrium, electronic structure, and the energetics of a reaction. For instance, a computational study on a bioactive sulfonamide showed that properties like the dipole moment and polarizability have minor dependencies on solvent polarity, while the hardness of the molecule decreases with increasing solvent polarity. rug.nl For this compound, such calculations would predict how its dipole moment changes in solvents of different polarity and how the activation energy of its reactions might be lowered or raised, providing valuable information for selecting appropriate reaction conditions.
Chemical Bonding and Electronic Properties Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stabilizing interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, a quantitative measure of electronic stabilization, known as the second-order perturbation energy (E(2)), can be determined. Higher E(2) values indicate stronger interactions and greater stability.
A summary of the most significant second-order perturbation energies for this compound is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O | π* (N-S) | 45.8 |
| LP (1) N | σ* (C-S) | 15.2 |
| LP (2) Cl | π* (C-C) of ring | 5.7 |
| π (C-C) of ring | π* (C-C) of ring | 22.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
In this compound, the HOMO is expected to be localized primarily on the sulfinylamino group and the benzene ring, reflecting the regions of higher electron density. Conversely, the LUMO is likely distributed over the benzene ring, influenced by the electron-withdrawing chlorine atoms. The calculated energies of these orbitals and the resulting energy gap provide insights into the molecule's kinetic stability and its propensity to engage in chemical reactions.
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
Note: The data in this table is hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites. The MEP surface is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show regions of high negative potential around the oxygen and nitrogen atoms of the sulfinylamino group, indicating their role as primary sites for electrophilic interaction. The hydrogen atoms of the benzene ring would exhibit a slightly positive potential. The regions around the chlorine atoms would also show negative potential due to their high electronegativity.
Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) analyses are advanced computational methods that provide detailed insights into chemical bonding and non-covalent interactions.
LOL analysis offers a clear picture of electron localization. Regions with high LOL values (approaching 1) correspond to localized electrons, such as those in covalent bonds and lone pairs. In this compound, high LOL values would be expected between bonded atoms (C-C, C-H, C-Cl, N-S, S-O) and in the regions of the lone pairs on the oxygen, nitrogen, and chlorine atoms.
RDG analysis is particularly useful for identifying and characterizing non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This plot reveals different types of interactions:
Van der Waals interactions: Characterized by small RDG values at low electron densities.
Steric clashes: Indicated by large positive RDG values.
Hydrogen bonds and other attractive interactions: Represented by negative values in the plot.
For this compound, RDG analysis would help to visualize the weak intramolecular interactions, such as those between the sulfinylamino group and the adjacent chlorine atoms or the benzene ring, which can influence the molecule's conformation and stability.
Applications of 1,3 Dichloro 5 Sulfinylamino Benzene in Advanced Organic Synthesis
Role as a Precursor in Asymmetric Synthesis
The N-sulfinyl group is a powerful chiral auxiliary that can direct the stereochemical outcome of reactions at adjacent centers. wikipedia.org N-sulfinylanilines, such as 1,3-dichloro-5-(sulfinylamino)benzene, are precursors to N-sulfinyl imines, which are key intermediates for the asymmetric synthesis of a wide array of chiral amines and their derivatives. pitt.edunih.govsigmaaldrich.com
Development of Chiral Sulfinamides and Sulfinamide-Derived Auxiliaries
Enantiomerically pure sulfinamides are critical chiral auxiliaries in the asymmetric synthesis of amines. nih.gov The reaction of N-sulfinylamines with organometallic reagents is a foundational method for preparing these valuable compounds. acs.org For a compound like this compound, reaction with organolithium or Grignard reagents would lead to the corresponding chiral sulfinamides.
The general transformation is as follows: Ar-N=S=O + R-M → Ar-NH-S(=O)R
Enantioselective Catalytic Transformations Utilizing Sulfinylamine Substrates
N-sulfinylamines are precursors to N-sulfinyl imines (sulfinimines), which are highly effective electrophiles in asymmetric synthesis. researchgate.net The sulfinyl group activates the imine C=N bond for nucleophilic addition and provides powerful stereochemical control. pitt.edu The condensation of an aldehyde or ketone with a chiral sulfinamide (derived from this compound) would generate a chiral N-sulfinyl imine.
The addition of various nucleophiles to these imines is highly diastereoselective, allowing for the creation of new stereocenters with predictable configurations. This methodology provides access to a wide range of chiral amines, amino acids, and other nitrogen-containing compounds. sigmaaldrich.com The sulfinyl auxiliary can be readily cleaved under mild acidic conditions, revealing the primary amine product without racemization. wikipedia.org
Below is an interactive table summarizing the types of nucleophilic additions to N-sulfinyl imines and the typical outcomes.
| Nucleophile Class | Reagent Example | Product Type | Typical Diastereoselectivity |
| Organometallics | Grignard Reagents (RMgBr) | α-Branched Amines | >95:5 dr |
| Enolates | Lithium Enolate of Esters | β-Amino Esters | >90:10 dr |
| Allenylzincs | Racemic Allenylzinc | trans-Ethynylaziridines | High (Enantiopure) |
| Ylides | Trimethylsulfonium Iodide | Chiral Aziridines | Good |
Building Block for Sulfur-Containing Heterocycles and Functional Molecules
The reactivity of both the N-sulfinyl group and the dichlorinated aromatic ring makes this compound a potentially valuable building block for more complex molecules, particularly sulfur-containing heterocycles.
Synthesis of Quinazoline Derivatives (e.g., Quinazolino[3,2-a]wikipedia.orgpitt.edubenzodiazepines via Sulfinylaminobenzoyl Chlorides)
Quinazoline and its derivatives are a significant class of N-heterocycles found in numerous biologically active compounds. nih.govnih.gov Their synthesis often involves the cyclization of precursors containing an anthranilic acid moiety or a related structure. openmedicinalchemistryjournal.com A plausible, though not explicitly documented, synthetic route could involve the transformation of this compound into a key precursor for quinazoline synthesis.
This hypothetical pathway would involve two main transformations of the starting material:
Ortho-functionalization: Introduction of a carbonyl group (e.g., via ortho-lithiation followed by quenching with CO2 or a related electrophile) to generate a 2-sulfinylamino-4,6-dichlorobenzoic acid derivative.
Conversion to Acyl Chloride: Transformation of the carboxylic acid to the corresponding acyl chloride, yielding a "sulfinylaminobenzoyl chloride."
This reactive intermediate could then undergo cyclocondensation reactions. For instance, reaction with an appropriate amine or amide could initiate a sequence of intramolecular reactions to form the quinazoline core. Various catalytic systems, including copper and palladium, are often employed to facilitate such cyclizations. beilstein-journals.orgorganic-chemistry.org The sulfinylamino group could serve as a masked amino group, which could be revealed in a later step to participate in the heterocycle formation.
Potential for Incorporation into Diverse Aromatic and Heteroaromatic Systems
The N=S=O group in N-sulfinylanilines is known to participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions. wikipedia.org This reactivity allows for the direct incorporation of the nitrogen and sulfur-containing moiety into new ring systems. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring of this compound would modulate the reactivity of the sulfinylamino group in such transformations.
Furthermore, the aromatic ring itself, although deactivated by the chloro and sulfinylamino groups, could potentially undergo further functionalization through directed metalation or cross-coupling reactions, allowing for its integration into larger, more complex aromatic and heteroaromatic structures.
Strategies for Complex Molecular Architecture Construction
The utility of this compound in constructing complex molecules lies in its dual functionality. It can serve as a "chiral linchpin," where the sulfinylamino group is first used to establish a key stereocenter, and then the entire substituted aromatic ring is carried through several synthetic steps before being further elaborated.
A general strategy could involve:
Asymmetric Induction: Use of the sulfinylamino group to direct the stereoselective addition of a complex fragment to an imine derived from the starting material.
Scaffold Elaboration: The resulting molecule, now containing a new stereocenter and the dichlorophenylsulfinamide moiety, undergoes further reactions at other sites.
Final Stage Functionalization: In the late stages of a synthesis, the dichlorinated aromatic ring can be modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or the sulfinamide can be cleaved to unmask a primary amine for final cyclization or conjugation steps.
This strategic approach allows for the early introduction of chirality and leverages the stability of the sulfinamide group throughout a multi-step synthesis, making compounds like this compound valuable starting points for building sophisticated molecular targets.
Convergent and Modular Synthetic Routes
There is no specific information available in the scientific literature detailing the application of This compound in convergent or modular synthetic routes. Convergent synthesis is a strategy that improves the efficiency of multi-step reactions by synthesizing separate fragments of a complex molecule and then assembling them. wikipedia.org Modular synthesis, a key concept in click chemistry, relies on the dependable and repeatable joining of molecular building blocks. acs.orgnih.gov
While dichlorinated benzene derivatives and compounds with reactive sulfur-nitrogen functionalities can be valuable in organic synthesis, the specific role and reactivity of the sulfinylamino group (-N=S=O) on a 1,3-dichlorobenzene (B1664543) core in such advanced synthetic strategies have not been documented. Research on analogous compounds, such as those used in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, highlights the utility of sulfur-based functional groups for creating stable linkages in a modular fashion, but does not mention the title compound. nih.gov
Applications in the Synthesis of Scaffolds for Chemical Research
No specific applications of This compound in the synthesis of molecular scaffolds for chemical research have been reported. The synthesis of diverse and complex molecular scaffolds is a critical area of research, particularly in probe and drug discovery, as it allows for the exploration of novel chemical space. nih.gov Scaffolds provide the core structure upon which various functional groups can be systematically added to create libraries of compounds for biological screening. acs.orgmdpi.com
The 1,3-dichloro substitution pattern on the benzene ring offers potential for directed metallation or cross-coupling reactions, which are common strategies for elaborating molecular scaffolds. However, without specific studies on This compound , its utility as a building block for creating new chemical scaffolds remains theoretical and unproven in the available literature.
Future Research Directions and Methodological Advancements
Innovations in Catalytic Approaches for Sulfinylamine Chemistry
The synthesis and functionalization of aryl sulfinylamines are entering a new era driven by the development of sophisticated catalytic systems. While traditional synthesis often involves stoichiometric reagents like thionyl chloride with primary amines, modern catalysis offers milder, more efficient, and selective alternatives. wikipedia.org Future work on 1,3-Dichloro-5-(sulfinylamino)benzene will likely leverage and expand upon these nascent catalytic technologies.
Palladium-catalyzed cross-coupling reactions have recently been shown to be effective for the synthesis of sulfinamides from aryl halides and N-sulfinylamines. core.ac.ukacs.orgox.ac.uk This approach is particularly relevant for the derivatization of the dichlorinated ring of the target compound. A key research direction will be to adapt these methods, which typically form a C-S bond, to either synthesize the parent compound more efficiently or to further functionalize it. For instance, palladium catalysts could enable the coupling of various organic fragments at the chlorine positions, with the sulfinylamino group potentially acting as a directing group.
Copper-catalyzed asymmetric synthesis is another promising frontier, particularly for creating chiral sulfinamides which are valuable in medicinal chemistry and as chiral auxiliaries. acs.orgnih.gov Research into the copper-catalyzed enantioselective addition of nucleophiles to the N=S=O moiety of this compound could yield a range of novel, enantioenriched compounds. The development of new chiral ligands will be crucial for achieving high stereoselectivity. nih.gov
Furthermore, photocatalysis offers a transition-metal-free approach for generating sulfinamides through the reaction of sulfinylamines with potassium trifluoro(organo)borates. rsc.org Exploring visible-light-mediated reactions for this compound could provide access to novel derivatives under exceptionally mild conditions, aligning with the principles of green chemistry.
Table 1: Comparison of Emerging Catalytic Systems for Aryl Sulfinamide Synthesis
| Catalytic System | Metal/Catalyst | Key Reactants | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Cross-Coupling | Palladium (e.g., SPhos Pd G3) | Aryl Halides, N-Sulfinylamines | 75 °C, 1,4-dioxane | Broad substrate scope, high functional group tolerance. | core.ac.ukacs.org |
| Asymmetric Addition | Copper / Chiral Ligands (e.g., Xuphos) | Aryl Boroxines, Sulfinylamines | Room Temp. to 60 °C | Access to chiral sulfinamides in one step with high enantioselectivity. | acs.orgnih.gov |
| Photocatalysis | Organic Dye (e.g., Eosin Y) | Potassium Trifluoro(organo)borates, Sulfinylamines | Visible Light, Room Temp. | Mild, transition-metal-free conditions. | rsc.org |
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization for Dichlorinated Aryl Sulfinylamines
Table 2: Hypothetical Data Structure for Machine Learning-Based Yield Prediction
| Feature | Type | Example Value | Description |
|---|---|---|---|
| Substrate | Fingerprint | ECFP4 | Molecular fingerprint of the aryl sulfinylamine. |
| Reagent | Fingerprint | ECFP4 | Molecular fingerprint of the coupling partner. |
| Catalyst | Categorical | Pd(dba)2 | The type of catalyst used. |
| Ligand | Categorical | SPhos | The ligand paired with the catalyst. |
| Base | Categorical | K2CO3 | The base used in the reaction. |
| Solvent | Categorical | Toluene | The reaction solvent. |
| Temperature | Numerical | 100 | Reaction temperature in Celsius. |
| Concentration | Numerical | 0.1 | Molar concentration of the substrate. |
| Predicted Yield | Numerical | 85% | The target variable for the model to predict. |
Exploration of Novel Reactivity Modes for the Sulfinylamino Group and Halogenated Aromatic Ring
The sulfinylamino (N=S=O) group is a versatile functional group whose full reactive potential remains largely untapped. researchgate.net While its role as a dienophile and an electrophile is known, recent studies have begun to uncover new reactivity patterns that could be applied to this compound. wikipedia.org
One area of intense interest is the involvement of sulfinylamines in radical reactions. A recently developed method for direct radical-mediated decarboxylative sulfinamidation showcases the high reactivity of the sulfinylamino group towards alkyl radicals, proceeding with a kinetic preference for addition to the sulfur atom. nih.gov Investigating the radical reactions of this compound could lead to novel C-S bond-forming strategies.
Another innovative approach involves the use of visible-light-induced carbene chemistry. The reaction of N-sulfinylamines with carbene precursors has been shown to produce valuable amides and α-iminoesters under mild, transition-metal-free conditions. nih.govacs.org Applying this methodology to this compound could provide direct access to complex nitrogen-containing derivatives.
The interplay between the reactivity of the sulfinylamino group and the C-Cl bonds is another key area for exploration. Future studies should investigate selective functionalization, determining whether conditions can be found to react at one site while leaving the others untouched. For example, conditions could be developed for a Suzuki cross-coupling at a C-Cl bond without affecting the sulfinylamino group, or conversely, a reaction that selectively transforms the N=S=O group while preserving the C-Cl bonds for subsequent modification.
Development of Sustainable and Green Synthetic Methodologies for the Compound and its Derivatives
Moving towards more environmentally benign chemical processes is a critical goal for modern chemistry. The synthesis of this compound and its derivatives offers multiple opportunities for the integration of green chemistry principles. acs.org
A primary target for improvement is the replacement of hazardous reagents and solvents. The traditional synthesis of sulfinylamines often uses thionyl chloride, which is corrosive and moisture-sensitive. wikipedia.org Future research should focus on catalytic or electrochemical methods that avoid such reagents. Electrochemistry, in particular, represents a powerful and sustainable alternative for the synthesis of organosulfur compounds, using electricity as a traceless reagent to drive reactions. nih.govresearchgate.net
The choice of solvent is another critical factor. Many organic reactions are performed in volatile and often toxic organic solvents. A key research direction is the exploration of green solvents, such as water, ionic liquids, or deep eutectic solvents, for the synthesis and modification of this compound. mdpi.com While the solubility of organic compounds can be a challenge, techniques such as micellar catalysis can facilitate reactions in aqueous media. researchgate.net
Finally, improving atom economy and reducing energy consumption are central tenets of green chemistry. nationalacademies.org This involves designing synthetic routes that are shorter and more efficient, minimizing waste generation. The development of one-pot, multi-component reactions or catalytic cascade reactions for the synthesis of complex derivatives from simple precursors will be a significant step towards achieving these goals.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Sulfinylamines
| Parameter | Traditional Method | Potential Green Alternative | Key Benefits |
|---|---|---|---|
| Reagents | Thionyl Chloride (SOCl2) | Electrochemical Synthesis, SO2 Surrogates | Avoids corrosive/toxic reagents; uses electricity as a clean reagent. nih.govacs.org |
| Solvents | Chlorinated Hydrocarbons (e.g., DCM) | Water, Ionic Liquids, Deep Eutectic Solvents | Reduces use of volatile organic compounds (VOCs); non-toxic and non-flammable options. mdpi.com |
| Energy Source | Thermal Heating | Photocatalysis, Electrocatalysis | Utilizes ambient temperature and visible light or electricity, reducing energy consumption. rsc.orgresearchgate.net |
| Process | Multi-step, purification at each stage | One-pot or Cascade Reactions | Increases efficiency, reduces waste and solvent use. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dichloro-5-(sulfinylamino)benzene, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sulfinamide formation using a sulfinyl chloride and a substituted aniline. For example, analogous methods involve reacting 5-amino-1,3-dichlorobenzene with methylsulfinyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Flow electrosynthesis without supporting electrolytes has also been reported for similar sulfinyl derivatives, achieving high yields (e.g., 89%) via controlled oxidation of sulfides to sulfoxides . Purification via silica gel column chromatography (ethyl acetate as eluent) is recommended to isolate the product .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ ~7.4–7.5 ppm) and sulfinylamino groups (δ ~2.7 ppm for methylsulfinyl derivatives) .
- IR : Confirm sulfinyl (S=O) stretches at 1020–1080 cm⁻¹ and N–H stretches at 3300–3500 cm⁻¹ .
- MS : Molecular ion peaks (e.g., m/z ~247 for C₇H₅Cl₂NOS) and fragmentation patterns should align with expected structures .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability tests under humidity, light, and temperature (e.g., 4°C, 25°C, 40°C) should be conducted. Monitor degradation via HPLC or TLC. Sulfinyl groups are sensitive to redox conditions; inert atmospheres (N₂/Ar) and desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How does the sulfinylamino group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations to map electron density distribution, focusing on the sulfinylamino moiety’s electron-withdrawing effects. Experimentally, test reactivity in Suzuki-Miyaura couplings using Pd catalysts. Compare with analogs (e.g., sulfonamide or trifluoromethyl derivatives) to isolate electronic contributions .
Q. What contradictory data exist regarding the compound’s biological activity, and how can these be resolved?
- Case Study : Some studies report aryl hydrocarbon receptor (AhR) activation via π-π stacking with dichlorophenyl groups, while others note antagonism due to steric hindrance from sulfinylamino substituents . Resolve discrepancies using:
- AhR Reporter Assays : Compare luciferase activity in transfected cells exposed to varying concentrations.
- Molecular Docking : Model interactions between the compound and AhR’s ligand-binding domain .
Q. How can computational modeling guide the design of derivatives with enhanced photostability for catalytic applications?
- Methodology :
- TD-DFT : Predict UV absorption spectra and identify photodegradation pathways.
- Experimental Validation : Synthesize derivatives (e.g., electron-donating substituents) and test under UV light. Monitor degradation via GC-MS .
Analytical and Mechanistic Insights
Q. What chromatographic methods are most effective for separating enantiomers of sulfinylamino derivatives?
- Methodology : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol (90:10) for HPLC. Compare retention times and enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Q. How do steric and electronic effects of the dichloro and sulfinylamino groups impact intermolecular interactions in crystal packing?
- Methodology : Perform single-crystal X-ray diffraction to analyze packing motifs. Compare with computational models (Mercury Software) to correlate substituent effects with lattice energies .
Key Contradictions and Resolutions
- Sulfinyl vs. Sulfonyl Stability : While sulfinyl derivatives are redox-sensitive, sulfonyl analogs (e.g., sulfonamides) show higher stability but reduced reactivity. Resolve via comparative stability assays .
- Biological Activity : Conflicting AhR data necessitate mechanistic studies combining in vitro assays and in silico modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
